molecular formula C7H11Br2N B1628996 2,2-Dibromoheptanitrile CAS No. 60623-74-7

2,2-Dibromoheptanitrile

Cat. No.: B1628996
CAS No.: 60623-74-7
M. Wt: 268.98 g/mol
InChI Key: AAKAUBPKRRQJLY-UHFFFAOYSA-N
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Description

2,2-Dibromoheptanitrile: is an organic compound with the molecular formula C7H11Br2N. It is a nitrile derivative characterized by the presence of two bromine atoms attached to the second carbon of the heptane chain. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Dibromoheptanitrile can be synthesized through the bromination of heptanenitrile. The reaction typically involves the addition of bromine (Br2) to heptanenitrile in the presence of a catalyst or under UV light to facilitate the formation of the dibromo compound .

Industrial Production Methods: In industrial settings, the production of 2,2-dibromoheptanenitrile may involve continuous flow reactors where heptanenitrile and bromine are reacted under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dibromoheptanitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,2-Dibromoheptanitrile has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,2-dibromoheptanenitrile involves its interaction with nucleophiles and electrophiles due to the presence of reactive bromine atoms and the nitrile group. The bromine atoms can participate in substitution reactions, while the nitrile group can undergo reduction or oxidation. These interactions are facilitated by the compound’s ability to form stable intermediates and transition states during chemical reactions .

Comparison with Similar Compounds

Uniqueness: 2,2-Dibromoheptanitrile is unique due to its specific chain length and the position of the bromine atoms, which influence its reactivity and the types of reactions it can undergo. Its distinct structure makes it valuable for specific applications in organic synthesis and industrial processes .

Properties

IUPAC Name

2,2-dibromoheptanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11Br2N/c1-2-3-4-5-7(8,9)6-10/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAKAUBPKRRQJLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C#N)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201312076
Record name 2,2-Dibromoheptanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201312076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60623-74-7
Record name 2,2-Dibromoheptanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60623-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dibromoheptanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201312076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Heptanenitrile, 2,2-dibromo
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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